2-(3,4-Dichlorobenzoyl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZLSCQWKTALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC=CS2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3,4 Dichlorobenzoyl Thiazole and Its Structural Analogues
Established Approaches for Thiazole (B1198619) Ring Construction
The formation of the thiazole ring is a cornerstone of synthesizing 2-(3,4-Dichlorobenzoyl)thiazole and its analogues. Several named reactions have been developed and refined over the years for this purpose.
Hantzsch Cyclization and its Modern Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized method for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com The reaction proceeds through the initial formation of a thiouronium salt intermediate, which then undergoes cyclization and dehydration to yield the thiazole ring.
Modern adaptations of the Hantzsch synthesis have focused on improving yields, simplifying reaction conditions, and expanding the substrate scope. These modifications include the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter time frames. encyclopedia.pub Additionally, performing the reaction under acidic conditions has been shown to influence the regioselectivity of the cyclization, particularly when using N-monosubstituted thioureas. rsc.org
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron thiazole synthesis provides a route to 5-aminothiazole derivatives. This method, discovered in 1947, involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.org The versatility of this method allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring by selecting different starting materials. wikipedia.org However, its application in the synthesis of 2-acylthiazoles is less common compared to the Hantzsch synthesis. wikipedia.org
Gabriel Reaction Modifications for Thiazole Derivatization
The Gabriel synthesis is another classical method that can be adapted for the formation of thiazoles. The traditional Gabriel synthesis is known for producing primary amines from phthalimide (B116566). scholaris.ca For thiazole synthesis, a modification involves the reaction of α-acylaminocarbonyl compounds with a thionating agent, typically phosphorus pentasulfide, at elevated temperatures to construct the thiazole ring. encyclopedia.pubchemicalbook.com This method is particularly useful for preparing 2,5-disubstituted thiazoles. chemicalbook.com
Synthesis of the this compound Core Structure
The introduction of the 3,4-dichlorobenzoyl group can be achieved either by direct functionalization of a pre-formed thiazole ring or by incorporating the benzoyl moiety into one of the precursors before the cyclization reaction.
Direct Acylation or Coupling Strategies
Direct acylation of the thiazole ring at the C2-position is a viable strategy for the synthesis of this compound. The C2-proton of the thiazole ring is the most acidic, making this position susceptible to deprotonation followed by reaction with an acylating agent. pharmaguideline.com
One approach involves the use of an organolithium reagent to deprotonate the thiazole at the C2-position, creating a nucleophilic species that can then react with 3,4-dichlorobenzoyl chloride. Another metal-free approach utilizes a catalyst such as N,N-dimethyl-4-aminopyridine (DMAP) to facilitate the direct aroylation of thiazoles with aroyl chlorides. sci-hub.st This method has been shown to be effective for a range of aroyl chlorides, including those with electron-withdrawing groups like chlorine. sci-hub.st
| Catalyst/Reagent | Acylating Agent | Solvent | Conditions | Yield | Reference |
| DMAP | Aroyl Chlorides | Acetonitrile | Room Temp. | Moderate to Excellent | sci-hub.st |
| Organolithium Reagent | 3,4-Dichlorobenzoyl Chloride | Anhydrous Ether/THF | Low Temp. | Variable | pharmaguideline.com |
Precursor-Based Thiazole Formation
An alternative and often more regioselective strategy involves the synthesis of a precursor that already contains the 3,4-dichlorobenzoyl group, which then undergoes cyclization to form the thiazole ring. The Hantzsch synthesis is particularly well-suited for this approach.
A key precursor for this method is 3,4-dichlorothiobenzamide (B181803) . This thioamide can be reacted with an appropriate α-haloketone to construct the desired 2-aroylthiazole. For instance, the reaction of 3,4-dichlorothiobenzamide with 1,3-dichloroacetone (B141476) has been used to synthesize a structural analogue, 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. This reaction is typically carried out in a solvent like acetone, followed by reflux in methanol.
| Thioamide Precursor | α-Haloketone | Solvent(s) | Conditions | Product |
| 3,4-Dichlorothiobenzamide | 1,3-Dichloroacetone | Acetone, Methanol | Room Temp. then Reflux | 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole |
This precursor-based approach offers the advantage of building the desired substitution pattern into the starting materials, often leading to a more controlled and efficient synthesis of the final product.
Advanced and Environmentally Benign Synthetic Strategies for Thiazoles
Traditional methods for thiazole synthesis, such as the Hantzsch reaction, often rely on harsh conditions, hazardous reagents, and volatile organic solvents, leading to significant waste and environmental concerns. researchgate.net The following sections detail modern, greener alternatives that address these shortcomings through innovative approaches.
Multi-Component Reactions (MCRs) for Thiazole Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. daneshyari.com This approach offers significant advantages, including atom economy, reduced reaction times, and simplified purification processes, aligning perfectly with the principles of green chemistry. daneshyari.com Several MCRs have been developed for the synthesis of diverse thiazole derivatives.
One notable example is the one-pot, three-component reaction of α-bromoketones, primary alkylamines, and phenylisothiocyanate, which yields thiazole-2-imine derivatives in high yields under mild conditions. daneshyari.com Another efficient MCR involves the reaction of α-oxodithioesters, cyanamide, and α-bromoketones to produce 2,5-bis(acyl)-4-aminothiazoles. tandfonline.com These methods provide rapid access to complex thiazole structures that would otherwise require multi-step syntheses.
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| α-Bromoketone, Primary Alkylamine, Phenylisothiocyanate | Trypsin, aq. EtOH (75%), 35°C, 1-3h | Thiazole-2-imine derivatives | up to 98% | daneshyari.comnih.gov |
| α-Oxodithioesters, Cyanamide, α-Bromoketones | NaH, DMF, 90°C, 12h | 2,5-Bis(acyl)-4-aminothiazoles | 87-92% | tandfonline.com |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea (B124793), Substituted Benzaldehydes | Silica supported tungstosilisic acid, EtOH, Reflux | Hantzsch thiazole derivatives | 79-90% | researchgate.netbepls.com |
| Maleic anhydride, Thiosemicarbazide (B42300), 2-Oxo-N-arylpropanehydrazonoyl chlorides | Chitosan (B1678972), EtOH, Microwave (500W, 150°C), 4-8 min | 1-Thiazolyl-pyridazinedione derivatives | High | mdpi.comresearchgate.net |
This table presents examples of multi-component reactions for the synthesis of various thiazole analogues.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, dramatically reducing reaction times from hours to minutes, often improving product yields, and enabling solvent-free reactions. mdpi.comresearchgate.net The application of microwave irradiation to thiazole synthesis has been particularly effective, especially for variants of the classic Hantzsch reaction.
For instance, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved through a one-pot, three-component reaction under microwave irradiation (500 W, 150°C) for just 4-8 minutes, using the biodegradable catalyst chitosan. mdpi.comnih.gov This method highlights the synergy between microwave heating and green catalysis. Similarly, the synthesis of various thiazol-2-imines has been accomplished in 10-15 minutes in excellent yields using a catalyst-free, microwave-assisted MCR. bepls.com These protocols demonstrate significant improvements over conventional heating methods, which often require extended reaction times and result in lower yields. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Maleic anhydride, Thiosemicarbazide, Hydrazonoyl chlorides | Chitosan, EtOH, MW (500W, 150°C), 4-8 min | Thiazolyl-pyridazinediones | High | mdpi.comresearchgate.net |
| Thiocarbohydrazide, Aldehydes, Substituted phenacyl bromides | Multicomponent reaction, MW | Thiazole analogues | Good | researchgate.net |
| 2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dione | Cyclocondensation, MW | Thiazolo[2,3-b]quinazolines | Good | researchgate.net |
This table showcases examples of microwave-assisted synthesis for various thiazole structural analogues.
Ultrasonic-Mediated Synthesis Techniques
A notable application is the synthesis of thiazole derivatives bearing a coumarin (B35378) nucleus, where ultrasound irradiation (50-60°C) in dioxane for 30 minutes facilitates the rapid reaction of thiosemicarbazide derivatives with hydrazonoyl halides. nih.govnih.gov In another example, a terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) was used as a catalyst under ultrasonic irradiation to synthesize two series of novel thiazoles in high yields with short reaction times. nih.gov The use of ultrasound often reduces the need for high temperatures and long reaction times associated with conventional methods. nih.govnih.gov
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene) thiosemicarbazide, Hydrazonoyl halides | TEA, Dioxane, Ultrasound (50-60°C), 30 min | Coumarin-thiazole derivatives | Good | nih.govnih.gov |
| 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, Hydrazonoyl chlorides | TCsSB Hydrogel, EtOH, Ultrasound (35°C), 20 min | Substituted thiazoles | up to 87% | nih.gov |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid, Ultrasound, 2h | Hantzsch thiazole derivatives | 79-90% | researchgate.netmdpi.com |
| Aryl ethanone, KBrO₃, Thioamide | Lipase, Water, Ultrasound (35°C), 25 min | 2,4-Disubstituted thiazoles | 52% | nih.gov |
This table provides examples of ultrasonic-mediated synthesis for various thiazole analogues.
Application of Recyclable Catalysts and Nanocatalysts (e.g., H3PW12O40-amino-functionalized CdFe12O19@SiO2)
A key goal of green chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste and cost. Heterogeneous catalysts, including nanocatalysts and polymer-supported catalysts, are ideal for this purpose. mdpi.comnih.gov Magnetic nanocatalysts, such as those with an Fe₃O₄ core, are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. researchgate.net
Several recyclable catalytic systems have been developed for thiazole synthesis. For instance, a chitosan-capped calcium oxide nanocomposite (CS-CaO) has been shown to be an effective and reusable heterogeneous base catalyst for producing thiazoles in high yields under mild conditions. nih.govmdpi.com Similarly, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been used as a recyclable biocatalyst for the ultrasound-assisted synthesis of novel thiazoles, maintaining high efficiency over multiple cycles. mdpi.comresearchgate.net Core-shell magnetic nanocatalysts like Fe₃O₄@SiO₂ functionalized with catalytic groups have also been employed, offering high stability and reusability for up to eight cycles without significant loss of activity. researchgate.net While the specific catalyst H₃PW₁₂O₄₀-amino-functionalized CdFe₁₂O₁₉@SiO₂ is noted, the principle is demonstrated by similar magnetic nanocatalyst systems like Fe₃O₄@SiO₂/collagen and Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂ which have been successfully used for synthesizing benzothiazole (B30560) and other thiazole derivatives. researchgate.netacademie-sciences.fr
| Catalyst | Reactants | Product Type | Reusability | Reference |
| PIBTU-CS Hydrogel | Thiosemicarbazone derivative, Hydrazonoyl halides/α-haloketones | Substituted thiazoles | At least 3 cycles with slight loss in efficiency | mdpi.com |
| Terephthalohydrazide Cs Schiff's base (TCsSB) Hydrogel | Thiosemicarbazone derivative, Hydrazonoyl chlorides/α-haloketones | Substituted thiazoles | At least 3 cycles without significant loss | nih.govacs.org |
| Chitosan-Capped Calcium Oxide (CS-CaO) Nanocomposite | Thiosemicarbazone derivative, α-haloketones | Thiazole derivatives | Reused multiple times without significant loss | nih.govresearchgate.net |
| Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂ | 2-Iodoanilines, Benzyl chlorides, S₈ | 2-Substituted benzothiazoles | 8 cycles without deterioration | researchgate.net |
| Silica supported tungstosilisic acid (SiW/SiO₂) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Hantzsch thiazole derivatives | Recoverable by simple filtration and reusable | researchgate.netmdpi.com |
This table highlights the use and reusability of various green catalysts in the synthesis of thiazole analogues.
Green Solvent and Solvent-Free Reaction Conditions
The reduction or elimination of volatile organic solvents (VOCs) is a fundamental aspect of green chemistry. This can be achieved by either conducting reactions under solvent-free conditions or by using environmentally benign solvents like water or glycerol (B35011). organic-chemistry.orgresearchgate.net
Solvent-free synthesis of thiazoles, often facilitated by grinding the reactants together at room temperature or with gentle heating, has proven to be a highly effective and eco-friendly approach. researchgate.netresearchgate.net For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea can proceed to completion in seconds under solvent-free conditions, yielding 2-aminothiazoles in good yields with a simple workup. organic-chemistry.org One-pot regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has also been achieved by triturating the reactants under solvent-free conditions. researchgate.net
Glycerol, a biodegradable, non-toxic, and recyclable byproduct of biodiesel production, has emerged as a promising green solvent. researchgate.net The synthesis of various substituted thiazole derivatives has been successfully carried out in glycerol at room temperature without the need for a catalyst, affording excellent yields in under two hours. researchgate.net
| Reactants | Conditions | Product Type | Yield (%) | Reference |
| 2-Bromoacetophenones, Thiourea/Selenourea | Solvent-free, grinding, room temp. | 2-Aminothiazoles/2-Amino-1,3-selenazoles | Good | organic-chemistry.org |
| α-Haloketones, Thiourea, o-Hydroxybenzaldehyde | Solvent-free, grinding | Hantzsch thiazole derivatives | High | researchgate.net |
| 1,3-Diketones, NBS, Thioamides | Solvent-free, grinding, 70-80°C, 2h | 2-Aryl/hetaryl-4-methyl-5-acylthiazoles | Admirable | researchgate.net |
| 2-Bromo-1-phenylethanone, Various thioureas | Glycerol, room temp., 1h | 4-Phenylthiazole derivatives | 86-92% | researchgate.netresearchgate.net |
This table presents examples of thiazole analogue synthesis under green solvent and solvent-free conditions.
Chemoenzymatic Synthetic Approaches
Enzymes are highly efficient and selective biocatalysts that operate under mild conditions, typically in aqueous environments, making them ideal for green chemical synthesis. nih.gov The use of enzymes to catalyze the formation of heterocyclic compounds like thiazoles represents a sophisticated and sustainable synthetic strategy.
A novel chemoenzymatic, one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as the catalyst. nih.gov This reaction, involving secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, proceeds at a mild 45°C in ethanol, producing a variety of thiazole derivatives in yields up to 94%. nih.govresearchgate.net Another study demonstrated that trypsin can also catalyze a three-component reaction between α-bromoketones, primary alkylamines, and phenylisothiocyanate to form thiazole-2-imine derivatives with high efficiency. daneshyari.comnih.gov These methods showcase the potential of enzymes to construct complex molecules with high precision and minimal environmental impact.
| Reactants | Enzyme/Conditions | Product Type | Yield (%) | Reference |
| Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate | Trypsin (PPT), EtOH, 45°C, 7h | Thiazole-5-carboxylate derivatives | up to 94% | nih.govresearchgate.net |
| α-Bromoketone, Primary alkylamine, Phenyl isothiocyanate | Trypsin (PPT), aq. EtOH (75%), 35°C, 1-3h | Thiazole-2-imine derivatives | up to 98% | daneshyari.comnih.gov |
This table details chemoenzymatic approaches to synthesizing thiazole analogues.
Strategies for Derivatization and Structural Diversification of this compound
Strategies for modifying the this compound core can be broadly categorized into three main areas: functionalization of the thiazole ring, modification of the dichlorobenzoyl substituent, and hybridization with other bioactive heterocyclic systems. These approaches provide a versatile toolkit for generating a library of analogues with diverse structural features.
The thiazole ring is a versatile heterocycle with multiple reactive positions that can undergo various chemical transformations. chegg.com For the this compound scaffold, the C4 and C5 positions are the primary sites for derivatization, as the C2 position is already substituted.
Common functionalization strategies include:
Electrophilic Substitution: While the thiazole ring is less reactive than other five-membered heterocycles like pyrrole, it can undergo electrophilic substitution, such as nitration or halogenation, typically at the C5 position, which is the most electron-rich. The reactivity is influenced by the electron-withdrawing nature of the 2-aroyl group.
Metalation and Subsequent Quenching: Deprotonation of the C5 proton using a strong base, such as n-butyllithium, can generate a lithiated intermediate. This powerful nucleophile can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce diverse substituents at the C5 position.
Hantzsch Thiazole Synthesis Modification: Analogues with substituents at C4 and C5 can be synthesized from the ground up using variations of the Hantzsch thiazole synthesis. organic-chemistry.org By starting with different α-haloketones and thioamides, a variety of substitution patterns on the thiazole ring can be achieved. For instance, using a substituted α-haloketone in the reaction with a thioamide derived from 3,4-dichlorobenzaldehyde (B146584) would yield a C4-substituted this compound.
Cross-Coupling Reactions: If a halogen atom is introduced at the C4 or C5 position, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, attaching aryl, vinyl, or alkynyl groups.
| Reaction Type | Position | Reagents/Conditions | Introduced Substituent |
|---|---|---|---|
| Nitration | C5 | HNO₃/H₂SO₄ | -NO₂ |
| Halogenation | C5 | NBS/NCS | -Br/-Cl |
| Metalation-Alkylation | C5 | 1. n-BuLi; 2. R-X | -R (Alkyl) |
| Suzuki Coupling | C4/C5 (from halo-thiazole) | Ar-B(OH)₂, Pd catalyst, Base | -Ar (Aryl) |
The 3,4-dichlorobenzoyl moiety offers several avenues for structural modification, including transformation of the ketone linker and substitution on the phenyl ring.
Carbonyl Group Transformations: The ketone functional group is a versatile handle for derivatization.
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a 2-[(3,4-dichlorophenyl)(hydroxy)methyl]thiazole. Further reduction to a methylene (B1212753) group (-CH₂-) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, affording a 2-(3,4-dichlorobenzyl)thiazole.
Formation of Imines/Oximes: Condensation of the ketone with primary amines or hydroxylamine (B1172632) can produce the corresponding imines or oximes, introducing new nitrogen-containing functionalities.
Substitution on the Phenyl Ring: Modifying the dichlorophenyl ring is more challenging due to its electron-deficient nature but can be achieved through specific reactions.
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms are potential leaving groups for SNAr reactions. wikipedia.org The strong electron-withdrawing effect of the 2-thiazoylcarbonyl group, particularly at the para position (C4), makes the ring susceptible to attack by strong nucleophiles. quizlet.comlibretexts.org This allows for the selective replacement of the chlorine at C4 with nucleophiles such as amines, alkoxides, or thiolates. quizlet.com For example, reaction with an amine (R-NH₂) could yield a 2-(3-chloro-4-aminobenzoyl)thiazole derivative.
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions provide powerful tools for forming new C-C, C-N, or C-O bonds. The Suzuki-Miyaura coupling, for instance, can be used to react one or both of the chloro-substituents with boronic acids to introduce new aryl or alkyl groups. wikipedia.orglibretexts.orgorganic-chemistry.org The different reactivity of the two C-Cl bonds might allow for selective, sequential couplings under carefully controlled conditions.
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Carbonyl Group | Reduction | NaBH₄ | Secondary Alcohol |
| Carbonyl Group | Reductive Amination | R-NH₂, NaBH₃CN | Amine |
| Phenyl Ring (C4-Cl) | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂ / R-OH / R-SH | Amino / Ether / Thioether |
| Phenyl Ring (C3-Cl, C4-Cl) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | Aryl |
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful approach in drug discovery to create novel compounds with potentially enhanced or synergistic activities. rsc.org The this compound scaffold can be conjugated with other bioactive heterocycles to generate new chemical entities.
Hybridization can be achieved by:
Linking at the Thiazole Ring: A functional group introduced at the C4 or C5 position of the thiazole can serve as an attachment point for another heterocyclic ring. For example, a C5-aminothiazole derivative could be used to form an amide bond with a carboxylic acid-containing heterocycle like pyrazole (B372694) or indole.
Linking at the Phenyl Ring: A chloro substituent on the benzoyl ring can be replaced via SNAr or cross-coupling with a nucleophilic heterocycle (e.g., an N-H containing triazole or imidazole) or a heterocycle-substituted boronic acid.
Formation of Fused Systems: Intramolecular cyclization reactions can be designed to fuse a new ring onto the existing thiazole scaffold. For instance, a derivative with appropriate functional groups at the C4 and C5 positions of the thiazole could be cyclized to form a thieno[2,3-d]thiazole (B11776972) or a related fused bicyclic system.
Recent research has demonstrated the successful hybridization of thiazole moieties with a variety of other heterocycles, including pyrazolines, triazoles, and coumarins, leading to compounds with a range of biological activities. rsc.orgnih.gov
| Heterocycle | Potential Biological Activity | Possible Linkage Strategy |
|---|---|---|
| Pyrazoline | Antimicrobial, Antitumor | Amide bond formation with a functionalized thiazole. rsc.org |
| Triazole | Antifungal, Anticancer | Click chemistry (e.g., CuAAC) or nucleophilic substitution. |
| Benzimidazole (B57391) | Antiparasitic, Antiviral | Condensation reaction between an o-phenylenediamine (B120857) and a thiazole-2-carboxaldehyde. |
| Coumarin | Anticoagulant, Anti-inflammatory | Ether or amide linkage to the thiazole or benzoyl moiety. nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 3,4 Dichlorobenzoyl Thiazole Analogues
Influence of Substituent Position and Nature on Biological Activity
The biological activity of 2-(3,4-Dichlorobenzoyl)thiazole analogues is profoundly influenced by the nature and position of substituents on both the benzoyl and thiazole (B1198619) rings. Strategic modifications at these positions can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
Effects of Halogenation Pattern (e.g., 2,4-Dichloro vs. 3,4-Dichloro)
The presence and positioning of halogen atoms on the phenyl ring are critical determinants of biological activity. While direct comparative studies between 2-(2,4-Dichlorobenzoyl)thiazole and this compound are not extensively documented in publicly available literature, general principles of SAR for halogenated aromatic compounds can be applied.
The specific biological target dictates the optimal halogenation pattern. For some targets, a 2,4-dichloro substitution might be favored if a chlorine atom at the ortho position is required for a key interaction, while for others, the 3,4-dichloro arrangement may provide the ideal electronic and steric complementarity. For example, in a study of thiazole derivatives, a 3,5-dichlorophenyl substituent was found to abolish antibacterial activity, highlighting the sensitivity of biological response to the halogenation pattern nih.gov.
Role of Aromatic and Heterocyclic Rings at Various Positions
The introduction of various aromatic and heterocyclic rings at different positions of the this compound scaffold has been a key strategy to modulate biological activity. These rings can act as bioisosteric replacements, introduce new interaction points with the target, or alter the physicochemical properties of the molecule.
Replacing the 3,4-dichlorophenyl ring with other substituted aromatic or heterocyclic rings can significantly impact activity. For example, the substitution of a phenyl ring with hydrophobic electron-withdrawing groups has been shown to be beneficial for the antiplasmodial activity of 2-aminothiazole derivatives nih.gov.
Furthermore, the thiazole ring itself can be incorporated into larger heterocyclic systems. Linking the 2-(benzoyl)thiazole core to other heterocycles such as pyrazoline, triazole, or thiadiazole has been explored to generate novel compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects nih.govnih.gov. The nature of the linked heterocycle and the length and nature of the linker are crucial for the resulting biological profile. For instance, the thiophene-substituted triazolyl-thiadiazole derivative of a thiazole compound showed promising antibacterial and antifungal activities nih.gov.
Impact of Bridging Linkers and Connecting Groups (e.g., Hydrazine, Amide)
The group connecting the thiazole ring to other molecular fragments plays a pivotal role in defining the SAR. Bridging linkers such as hydrazine and amide moieties have been widely utilized to synthesize diverse libraries of this compound analogues.
Hydrazine Linkers: The introduction of a hydrazine or hydrazone linkage at the 2-position of the thiazole ring has led to the discovery of compounds with significant anticancer and antimicrobial activities mdpi.comresearchgate.net. The hydrazine moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The nature of the substituent on the terminal nitrogen of the hydrazine is also critical. For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones showed potent cytotoxic activity against cancer cell lines mdpi.com.
Amide Linkers: Amide linkers provide a more rigid connection compared to hydrazine linkers and can also participate in hydrogen bonding. The orientation of the amide bond (thiazole-C(O)NH-R vs. thiazole-NHC(O)-R) can significantly influence the biological activity. In a study of 2-aminothiazole derivatives, an amide linker between the thiazole scaffold and a substituted phenyl ring was found to be optimal for antimycobacterial activity nih.gov.
Identification of Key Pharmacophoric Elements for Specific Biological Targets
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogues, key pharmacophoric elements can be deduced from SAR studies.
For many biological targets, the essential pharmacophoric features include:
A hydrogen bond acceptor: The carbonyl group of the benzoyl moiety and the nitrogen atom of the thiazole ring can act as hydrogen bond acceptors.
Aromatic/hydrophobic regions: The 3,4-dichlorophenyl ring and the thiazole ring provide hydrophobic surfaces that can engage in van der Waals interactions with the target protein.
Hydrogen bond donors: The introduction of substituents with N-H or O-H groups, or linkers like hydrazine and amide, can provide crucial hydrogen bond donor interactions.
Specific spatial arrangement: The relative orientation of these features is critical for high-affinity binding.
Pharmacophore modeling studies on various thiazole-containing compounds have helped in identifying these key features and in the design of new, more potent inhibitors for specific targets like enzymes and receptors dergipark.org.tr.
Stereochemical Considerations in Ligand-Target Interactions
While the parent this compound is achiral, the introduction of chiral centers in its analogues can lead to enantiomers with significantly different biological activities. Chirality can arise from the introduction of stereogenic centers in substituents or linkers.
Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties due to their differential interactions with the chiral environment of the body, such as enzymes and receptors. For example, the separation of flavonoid enantiomers from Morus nigra revealed that while the stereochemistry had a negligible role in their α-glucosidase inhibitory activities, it could be a significant factor for other biological targets nih.gov.
Therefore, when designing chiral analogues of this compound, it is crucial to synthesize and evaluate the individual enantiomers to identify the more active and potentially less toxic isomer. Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), are essential tools in this process semanticscholar.org.
Rational Design Principles for Enhancing Potency and Selectivity
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the ligand-target interactions. For this compound analogues, several rational design principles can be applied to enhance potency and selectivity.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, molecular docking and modeling studies can be employed to design analogues with improved binding affinity and selectivity. By visualizing the binding pocket, modifications can be made to the ligand to optimize interactions with key amino acid residues.
Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physicochemical properties (bioisosteres) can lead to improved potency, selectivity, or metabolic stability. For example, replacing a phenyl ring with a bioisosteric heterocycle like pyridine or thiophene can alter the electronic properties and introduce new hydrogen bonding opportunities.
Conformational Restriction: Introducing conformational constraints into the molecule, for example, by incorporating cyclic structures or rigid linkers, can reduce the entropic penalty upon binding and thus increase affinity.
Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.
By applying these principles, medicinal chemists can systematically optimize the this compound scaffold to develop highly potent and selective drug candidates for a variety of therapeutic targets.
Mechanistic Investigations of Biological Activity Associated with 2 3,4 Dichlorobenzoyl Thiazole and Its Analogues
Elucidation of Antimicrobial Action Mechanisms
The antimicrobial properties of thiazole (B1198619) derivatives are broad, encompassing antibacterial, antifungal, and antimycobacterial activities. The mechanisms underlying these effects are diverse, involving disruption of cellular structures and inhibition of essential enzymes.
Antibacterial Pathways (e.g., Membrane Perturbation, Intracellular Targets)
Thiazole-containing compounds exert their antibacterial effects through various mechanisms. One of the key intracellular targets identified for this class of compounds is the enzyme MurB, a UDP-N-acetylenolpyruvylglucosamine reductase involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.govnih.gov Docking studies have suggested that thiazole derivatives can bind effectively to the active site of the E. coli MurB enzyme. nih.gov The amphiphilic nature of some thiazole derivatives facilitates their integration into the cell membranes of microbes, which can lead to membrane perturbation. mdpi.com
Another critical pathway involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, repair, and recombination. By interfering with their function, thiazole analogs can inhibit DNA synthesis, leading to bacterial cell death. This dual-targeting capability is advantageous as it may reduce the likelihood of bacteria developing resistance. nih.gov Furthermore, some 2-arylbenzothiazole analogues have demonstrated excellent antibacterial activity against strains like Enterococcus faecalis and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. nih.gov
Research on heteroaryl(aryl) thiazole derivatives has shown that they can be more potent against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) than conventional antibiotics such as ampicillin. nih.gov Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aromatic rings significantly influence antibacterial potency. For instance, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov
Antifungal Mechanisms
The primary mechanism of antifungal action for many thiazole derivatives is the disruption of the fungal cell membrane's integrity, often achieved by inhibiting the biosynthesis of ergosterol. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and function, ultimately inhibiting fungal growth. The target enzyme in this pathway is typically lanosterol (B1674476) C14α-demethylase (CYP51), a member of the cytochrome P450 family. mdpi.com Molecular docking studies suggest that thiazole derivatives can act as noncompetitive inhibitors, competing with the enzyme's natural substrate for access to the active site without directly coordinating with the heme iron, a mechanism that may reduce the chances of resistance development. mdpi.com
Beyond enzyme inhibition, some thiazole derivatives are believed to interfere with the structure of the fungal cell wall. nih.gov This can be observed through experiments where the presence of an osmotic stabilizer like sorbitol reverses the antifungal effect, indicating that the compound's activity is related to cell wall disruption. nih.gov Studies on various Candida species, including azole-resistant strains, have shown that benzothiazole (B30560) derivatives can exhibit significant antifungal activity, with MIC values reported in the range of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.gov The lipophilicity of these compounds is often correlated with their antifungal potency, as it enhances their ability to penetrate the fungal cell membrane. nih.gov
Antimycobacterial Target Engagement
The search for new drugs against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has led to the investigation of various heterocyclic compounds, including thiazole derivatives. One promising target for these compounds is the pantothenate synthetase of Mtb. rsc.org This enzyme is essential for the biosynthesis of coenzyme A. Molecular docking and dynamics studies of imidazo-[2,1-b]-thiazole derivatives have shown a putative binding pattern against this enzyme. rsc.org
Specifically, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative bearing a 2,4-dichloro phenyl moiety demonstrated significant activity against Mtb, with a half-maximal inhibitory concentration (IC50) of 2.03 μM. rsc.org Another analog with a 4-nitro phenyl group also showed potent activity. rsc.org These findings suggest that the imidazo-[2,1-b]-thiazole scaffold is a promising starting point for the development of selective inhibitors against Mtb. Furthermore, quantitative structure-activity relationship (QSAR) studies on 2-(substituted benzyl)sulfanyl benzothiazoles have shown that derivatives with electron-withdrawing substituents and low lipophilicity tend to have higher antimycobacterial activity. nih.gov
Inhibition of Specific Enzymes (e.g., l-glutamine: d-fructose-6-phosphate amidotransferase [GlcN-6-P] synthase)
L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase or GFAT) is the rate-limiting enzyme in the hexosamine biosynthetic pathway, which produces UDP-N-acetylglucosamine, a crucial precursor for the formation of all amino sugar-containing macromolecules. nih.gov This enzyme is considered a promising target for antimicrobial agents because its inhibition disrupts the formation of essential components of the cell wall in bacteria and fungi. nih.govnih.gov
The enzyme catalyzes a complex reaction involving the transfer of an amino group from L-glutamine to D-fructose-6-phosphate, followed by an isomerization to form D-glucosamine-6-phosphate. nih.govwikipedia.org While GlcN-6-P synthase is a validated target for several classes of inhibitors, including glutamine analogs and various heterocyclic compounds like triazoles and pyrimidines, there is currently a lack of specific research literature demonstrating the inhibition of this enzyme by 2-(3,4-Dichlorobenzoyl)thiazole or its close benzoylthiazole analogs. nih.gov The inhibition of GFAT is known to be a mechanism for compounds like 6-diazo-5-oxo-L-norleucine (DON). researchgate.net Further investigation is required to determine if the thiazole class of compounds, particularly those with a benzoyl moiety, can effectively target this essential enzyme.
Mechanisms of Antineoplastic Activity
In addition to their antimicrobial effects, thiazole derivatives have been extensively studied for their potential as anticancer agents. Their mechanism of action in this context often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, particularly those mediated by tyrosine kinases.
Inhibition of Tyrosine Kinase Receptors (e.g., EGFR, Src Kinase)
Tyrosine kinases are critical enzymes that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Thiazole-based compounds have been identified as potent inhibitors of several tyrosine kinase receptors.
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK pathway, promoting cell proliferation. nih.gov Overexpression or mutation of EGFR is common in various cancers. Thiazole derivatives have shown significant potential as EGFR inhibitors. For instance, certain thiazole and 4-thiazolidinone (B1220212) motifs have been developed as dual inhibitors of EGFR and another kinase, BRAFV600E. nih.gov One such compound, a cyclooctylidene-substituted thiazole, was found to be a potent EGFR inhibitor with an IC50 value of 86 nM, comparable to the approved drug erlotinib (B232) (IC50 = 80 nM). nih.gov Another study on 4-chlorophenylthiazole derivatives found they could inhibit VEGFR-2, a related tyrosine kinase, with an IC50 value of 51.09 nM. mdpi.com
Src Kinase: c-Src is a non-receptor tyrosine kinase that plays a pivotal role in cell division, motility, adhesion, and angiogenesis. nih.gov Its overexpression is linked to the malignant potential of many cancers. Thiazole-based structures have served as templates for potent pan-Src kinase inhibitors. nih.govselleckchem.com For example, a meta-substituted biphenyl (B1667301) analog was identified as a potent inhibitor of c-Src with a binding affinity (Ki) of 44 nM. nih.gov Another small molecule, eCF506, which is a highly selective Src inhibitor, was shown to lock the kinase in its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions. ed.ac.uk This highlights the potential for developing highly specific and effective anticancer agents based on the thiazole scaffold.
Table 1: Inhibitory Activity of Thiazole Analogues against Tyrosine Kinases
| Compound/Analog Type | Target Kinase | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Cyclooctylidene-substituted thiazole | EGFR | 86 nM (IC50) | nih.gov |
| 4-Chlorophenylthiazole derivative | VEGFR-2 | 51.09 nM (IC50) | mdpi.com |
| Meta-substituted biphenyl analog | c-Src | 44 nM (Ki) | nih.gov |
| eCF506 | Src | < 0.5 nM (IC50) | selleckchem.com |
Table 2: Antimicrobial Activity of Thiazole Analogues
| Compound/Analog Type | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Benzo-[d]-imidazo-[2,1-b]-thiazole (2,4-dichloro phenyl) | M. tuberculosis | 2.03 μM (IC50) | rsc.org |
| 2-Aminobenzothiazole derivatives | Candida species | 4-8 μg/mL (MIC) | nih.gov |
| Heteroaryl(aryl) thiazole derivative | MRSA | 0.23–0.7 mg/mL (MIC) | nih.gov |
Induction of Apoptosis and Cell Death Pathways
Thiazole derivatives are recognized for their capacity to induce apoptosis, or programmed cell death, a critical mechanism in cancer therapy. nih.govnih.gov This process is often triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov
Research on various thiazole-containing compounds demonstrates their ability to initiate apoptosis through multiple mechanisms. For instance, certain synthetic 1,3-thiazole derivatives incorporating a phthalimide (B116566) moiety have been shown to induce apoptosis via the intrinsic pathway. nih.gov This is evidenced by DNA fragmentation analysis and the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov One study on a novel N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide derivative (compound 5) revealed its proapoptotic effects in human glioma cells. nih.gov The compound induced apoptosis through the cleavage of PARP1 and caspase-3, increased the levels of proapoptotic proteins Bax and Bim, and was associated with the production of reactive oxygen species (ROS) and the formation of DNA single-strand breaks. nih.gov
Similarly, juglone-bearing thiopyrano[2,3-d]thiazoles have been found to activate both intrinsic and extrinsic apoptotic pathways in colorectal cancer cells, marked by the activation of caspases 3/7, 8, 9, and 10. mdpi.com The anticancer activity of these compounds was linked to a significant increase in ROS, leading to cell cycle arrest and the initiation of apoptosis. mdpi.com Other studies have confirmed that thiazole derivatives can trigger apoptosis by modulating the expression of Bcl-2 family proteins, which are central regulators of the mitochondrial apoptotic pathway. frontiersin.org For example, arylidene-hydrazinyl-thiazoles were found to induce apoptosis by modulating the expression of Bcl2 and Bax genes and causing a loss of mitochondrial membrane potential. acs.org
A study on thiazole compounds combined with different heterocyclic rings also highlighted their apoptosis-inducing capabilities. researcher.life A compound featuring a 5-chlorobenzothiazole moiety (compound 4p) induced apoptosis in 23.5% of A549 lung cancer cells, while another derivative (compound 4h) induced apoptosis in 37.5% of C6 glioma cells. researcher.life These findings underscore the consistent ability of the thiazole scaffold to be incorporated into molecules that effectively trigger programmed cell death in cancer cells through various signaling cascades.
Modulation of Protein Targets in Cancer Pathways
The anticancer effects of thiazole derivatives are often linked to their ability to modulate specific protein targets within cancer-related signaling pathways. nih.gov While research has not specifically detailed the modulation of the protein Rab7b by this compound or its direct analogues in the reviewed literature, studies have shown that the thiazole scaffold is a key component in inhibitors of numerous other critical cancer targets.
Thiazole-based compounds have been identified as inhibitors of essential protein kinases that are often deregulated in cancer. rsc.org A comprehensive review indicated that thiazole derivatives are associated with the inhibition of the NFκB/mTOR/PI3K/AkT signaling pathway, which is crucial for cell survival and proliferation. nih.gov Furthermore, some thiazole derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor that is a key therapeutic target in colorectal and other cancers. mdpi.com
The thiazole ring is also a core component of molecules that inhibit topoisomerases, enzymes vital for managing DNA topology during cell replication. nih.gov For example, a novel disoindolinyl pyrano[2,3-d] thiazole derivative was shown to be a potent topoisomerase II inhibitor. researchgate.net Another study developed thiazole-based stilbene (B7821643) analogues as inhibitors of DNA topoisomerase IB. mdpi.com Additionally, thiazole derivatives have been found to act as histone deacetylase (HDAC) inhibitors, another important class of epigenetic cancer drug targets. nih.gov The ability of the thiazole scaffold to be integrated into inhibitors for such a diverse range of protein targets highlights its importance in the rational design of new anticancer agents. nih.gov
Enzyme Inhibition Modalities
Tyrosinase Inhibition Kinetics
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and is also relevant in food science to prevent browning. mdpi.com Thiazole and benzothiazole derivatives have emerged as potent tyrosinase inhibitors.
Kinetic studies have revealed that these compounds can act through various inhibition modalities. For example, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) was identified as a potent, competitive inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov Its inhibitory potency was remarkable, with an IC₅₀ value of 0.2 ± 0.01 μM, making it 55 times more potent than the standard inhibitor, kojic acid. nih.gov Similarly, a study of benzimidazothiazolone derivatives found that the most active compounds were competitive inhibitors, with Kᵢ values as low as 3.01 µM. encyclopedia.pub
In contrast, a non-competitive inhibition mechanism was identified for a thiazole-triazole hybrid (compound 7g), which exhibited an inhibition constant (Kᵢ) of 0.0057 µM. nih.gov Indole-thiourea derivatives containing a thiazole moiety were also found to be competitive inhibitors. mdpi.com The type of inhibition can vary depending on the specific substitutions on the thiazole scaffold. The hydroxyl groups on the phenyl ring of the inhibitor are often crucial for potent inhibition, as they can coordinate with the copper ions in the active site of the tyrosinase enzyme. nih.govnih.gov
| Compound/Derivative Type | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | Competitive | nih.gov |
| (Z)-2-(3,4-Dihydroxybenzylidene)benzimidazothiazolone | 3.05 ± 0.95 | Competitive | encyclopedia.pub |
| (Z)-2-(4-Hydroxybenzylidene)benzimidazothiazolone | 3.70 ± 0.51 | Competitive | encyclopedia.pub |
| Indole-thiourea derivative (Compound 4b) | 5.9 ± 2.47 | Competitive | mdpi.com |
| 6-(2,4-Dihydroxyphenyl)- mdpi.comnih.govdioxolo[4',5':4,5]benzo[1,2-d]thiazole | 0.24 | Not Specified | nih.gov |
| Thiazole-triazole hybrid (Compound 7g) | Kᵢ = 0.0057 | Non-competitive | nih.gov |
| Kojic Acid (Reference) | 16.4 - 18.27 | Competitive | mdpi.comencyclopedia.pub |
Bacterial Type II Topoisomerase Inhibition (e.g., GyrB, ParE)
Bacterial type II topoisomerases, namely DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits), are essential enzymes for bacterial survival and well-established targets for antibiotics. nih.govmdpi.com The thiazole scaffold has been successfully incorporated into potent inhibitors of these enzymes, particularly targeting the ATP-binding sites of the GyrB and ParE subunits. nih.govnih.gov
Benzothiazole derivatives have shown significant promise as dual inhibitors of both GyrB and ParE. nih.gov This dual-targeting approach is advantageous as it can lead to a lower frequency of bacterial resistance. nih.gov For instance, benzothiazole ethyl urea (B33335) compounds were found to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values in the low nanomolar range (e.g., 0.0033 to 0.046 µg/mL), far exceeding the potency of the reference drug novobiocin. nih.gov
Further structure-activity relationship (SAR) studies on pyrrolamide-type inhibitors revealed the importance of the thiazole ring in interacting with key residues like Arginine (Arg144 in S. aureus GyrB) to enhance enzyme inhibition. nih.gov Similarly, molecular docking studies of thiazolyl-triazole Schiff bases have identified potential interactions with both GyrA and GyrB subunits of DNA gyrase from Listeria monocytogenes. mdpi.com While some potent enzyme inhibitors showed weak antibacterial activity, likely due to efflux pump mechanisms, modifications to improve cell penetration are an active area of research. nih.govrsc.org
| Compound/Derivative Type | Target Enzyme | Inhibitory Concentration | Reference |
|---|---|---|---|
| Benzothiazole ethyl urea (Compound 3a) | E. coli DNA Gyrase | IC₅₀ = 0.0033 µg/mL | nih.gov |
| Benzothiazole ethyl urea (Compound 3b) | E. coli Topoisomerase IV | IC₅₀ = 0.046 µg/mL | nih.gov |
| Thiazole derivative (Compound 1) | E. coli GyrB | Kᵢ = 2.9 µM | nih.gov |
| Hydroxyisopropyl pyridazine (B1198779) (Compound 28) | S. aureus GyrB | IC₅₀ = 49 nM | nih.gov |
| Hydroxyisopropyl pyridazine (Compound 28) | S. aureus ParE | IC₅₀ = 1.513 µM | nih.gov |
| Thiazole-based hybrid (Compound 9e) | E. coli | MIC = 6.25 µg/mL | researchgate.net |
| Novobiocin (Reference) | S. aureus DNA Gyrase | IC₅₀ = 0.040 µM | nih.gov |
Aldose Reductase Inhibitory Effects
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. nih.gov Therefore, aldose reductase inhibitors (ARIs) are a key therapeutic strategy. Thiazole-based compounds have been extensively investigated as potent ARIs.
Studies have demonstrated that various thiazole derivatives exhibit significant inhibitory activity against aldose reductase, with potencies often in the nanomolar to low micromolar range. nih.govnih.gov For example, a series of hydrazine-clubbed thiazoles showed Kᵢ values against AR ranging from 5.47 ± 0.53 to 23.89 ± 1.46 nM, which was more effective than the reference drug epalrestat (B1671369) (Kᵢ: 34.53 ± 2.52 nM). nih.gov
The inhibition kinetics of these derivatives vary. One study on new 4-aryl-2-[2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)hydrazinyl]thiazole derivatives found that the most potent compound (Kᵢ = 0.018 ± 0.005 µM) acted as a competitive inhibitor. nih.gov Molecular docking studies for this series suggested that the thiazole scaffold engages in π-π stacking interactions with key amino acid residues (Trp20 and Phe122) in the enzyme's active site. nih.gov Other studies have reported different kinetic profiles; for instance, some isatin (B1672199) derivatives were found to be un-competitive inhibitors of aldose reductase. researchgate.net This diversity in inhibition mechanisms highlights the tunability of the thiazole scaffold for designing effective ARIs.
| Compound/Derivative Type | IC₅₀ or Kᵢ | Inhibition Type | Reference |
|---|---|---|---|
| 4-(4-Cyanophenyl)-2-[2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)hydrazinyl]thiazole | Kᵢ = 0.018 ± 0.005 µM | Competitive | nih.gov |
| Hydrazine clubbed thiazoles (Range) | Kᵢ = 5.47 - 23.89 nM | Not Specified | nih.gov |
| Thiazoline (B8809763) derivative (Compound 7b) | IC₅₀ = 1.39 ± 2.21 µM | Not Specified | nih.gov |
| Indolyl substituted thiazoline (Compound 8e) | IC₅₀ = 1.52 ± 0.78 µM | Not Specified | nih.gov |
| Thiazolidinedione derivative (TZDD1) | IC₅₀ = 27.54 µg/mL | Not Specified | researchgate.net |
| Quercetin (Reference) | Kᵢ = 7.025 ± 1.780 µM | Not Specified | nih.gov |
| Epalrestat (Reference) | Kᵢ = 34.53 ± 2.52 nM | Not Specified | nih.gov |
Inhibition of Histone Lysine (B10760008) Demethylases (KDM4, KDM5)
Histone lysine demethylases (KDMs) are epigenetic regulators that remove methyl groups from histones, playing a crucial role in gene transcription. researchgate.netsci-hub.se The dysregulation of KDM families, particularly KDM4 and KDM5, is linked to the development and progression of various cancers, making them attractive targets for therapeutic intervention. researchgate.netsci-hub.se
While research into direct inhibitors based on the this compound structure is limited, related heterocyclic compounds, including those containing thiazole moieties, have shown inhibitory activity against these enzymes. The KDM5 family, in particular, has been targeted by thiazole-containing derivatives. A study on N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives reported a 2- to 5-fold lower IC₅₀ value against KDM5B compared to KDM5C, indicating some level of isoform selectivity. nih.gov
More broadly, significant efforts have been made to develop small molecule inhibitors for the KDM4 and KDM5 families. Optimization of a pyridine-4-carboxylate hit led to compounds with potent activity against the KDM4 family (IC₅₀ ≤ 100 nM) and the KDM5 family member KDM5C (IC₅₀ = 100-125 nM). nih.gov Another compound, KDM5-C70, was shown to inhibit KDM5A, KDM5B, and KDM5C with similar potency, exhibiting IC₅₀ values in the nanomolar range. nih.gov These findings demonstrate that heterocyclic scaffolds, including those related to thiazole, are viable starting points for the development of potent KDM inhibitors for cancer therapy.
| Compound/Derivative Type | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| 3-((Furan-2-ylmethyl)amino)pyridine-4-carboxylic acid (34) | KDM4 Family | ≤ 100 nM | nih.gov |
| 3-((Furan-2-ylmethyl)amino)pyridine-4-carboxylic acid (34) | KDM5C | 100-125 nM | nih.gov |
| 3-(((3-Methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid (39) | KDM4 Family | ≤ 100 nM | nih.gov |
| 3-(((3-Methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid (39) | KDM5C | 100-125 nM | nih.gov |
| KDM5-C49 (active form of KDM5-C70) | KDM5A, KDM5B, KDM5C | Nanomolar range | nih.gov |
Molecular Interactions with JNK-3 Protein
An extensive search of scientific databases and literature archives did not yield any specific studies detailing the molecular interactions between this compound and the c-Jun N-terminal kinase 3 (JNK-3) protein. While the broader class of thiazole derivatives has been investigated for protein kinase inhibition, research focusing on the specific molecular binding and interaction mechanisms of this compound with JNK-3 has not been published in the available scientific literature.
Ligand-Receptor Interactions and Activation
There is no available scientific evidence in the reviewed literature to suggest that this compound acts as an agonist for the human constitutive androstane (B1237026) receptor (CAR). Consequently, no studies on its potential to induce CAR target genes were found. Research on CAR activators has identified other compounds, some containing thiazole or dichlorobenzyl moieties, but specific data on this compound in this context is absent from public scientific records.
Computational Chemistry and Molecular Modeling Studies of 2 3,4 Dichlorobenzoyl Thiazole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Prediction of Binding Affinities and Binding Energy Values
No specific molecular docking studies detailing the binding affinities or energies for 2-(3,4-Dichlorobenzoyl)thiazole were identified in the reviewed literature. However, docking studies on other thiazole (B1198619) derivatives and compounds containing a dichlorophenyl moiety provide context for the potential binding strength of this class of compounds. For instance, a series of 2,4-disubstituted thiazole derivatives showed binding energies ranging from -5.48 to -7.02 kcal/mol against various protein targets. pnrjournal.com In a study on antibacterial agents, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide demonstrated a strong docking score of -7.9 kcal/mol. nih.gov Similarly, another dichlorophenyl-containing compound, a Schiff base, exhibited a binding energy of -8.30 kcal/mol with the dopamine (B1211576) D2 receptor. dergipark.org.tr These values indicate that the dichlorophenyl-thiazole scaffold is capable of forming stable interactions with biological targets, suggesting that this compound would likely exhibit favorable binding affinities.
| Compound Type | Target | Binding Affinity / Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 2,2-dialkylglycine decarboxylase | -7.9 | nih.gov |
| 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol | Dopamine D2 Receptor | -8.30 | dergipark.org.tr |
| Thiazole Derivatives | Various | -5.48 to -7.02 | pnrjournal.com |
| Thiazolyl-Thiazole Derivatives | Lactate (B86563) Dehydrogenase (LDH) | up to -24.85 | nih.gov |
Identification of Critical Amino Acid Residues in Binding Pockets
The identification of specific amino acid residues involved in the binding of this compound is not possible without dedicated docking studies. However, analyses of related structures reveal common interaction patterns. For the structurally similar 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, crystal structure data shows that molecules are linked by pairs of N—H⋯N hydrogen bonds, forming stable dimers in the crystal lattice. nih.gov This indicates the potential of the thiazole nitrogen and amide hydrogen to act as key hydrogen bond acceptors and donors, respectively, in interactions with amino acid residues like Asparagine, Glutamine, or the peptide backbone in a protein active site. nih.gov In docking studies of other thiazole derivatives, interactions often involve hydrogen bonds with residues such as Tyr118 and π-cation interactions with the heme group of the target enzyme. nih.gov For a 2,4-disubstituted thiazole derivative, noncovalent interactions including a sulfur bond with AsnB249 and an arene-H bond with AsnA101 were observed. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. Studies on 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide using the B3LYP method with a 6-31+G(d,p) basis set provide a strong basis for understanding these properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov
For the analogue 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the HOMO is primarily localized on the dichlorophenyl ring, while the LUMO is distributed across the acetamide (B32628) linker and the thiazole ring. researchgate.net This distribution suggests that the dichlorophenyl ring acts as the primary electron-donating region, while the thiazole-acetamide portion is the electron-accepting region. The calculated HOMO-LUMO energy gap for this molecule indicates its potential for chemical reactivity and charge transfer within the molecule. researchgate.net In a related DFT analysis of other substituted thiazoles, the HOMO-LUMO energy gap was found to be a key indicator of stability and reactivity. nih.gov
| Compound | HOMO Localization | LUMO Localization | Significance |
|---|---|---|---|
| 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Dichlorophenyl ring | Acetamide linker and thiazole ring | Indicates intramolecular charge transfer from the phenyl ring to the thiazole moiety. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on a molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. dergipark.org.trxisdxjxsu.asia For 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the MEP plot shows distinct regions of varying electrostatic potential. researchgate.net The most negative potential (red/yellow regions) is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring, indicating these are the primary sites for electrophilic attack. The positive potential (blue regions) is located around the amide (N-H) proton, identifying it as a key site for nucleophilic attack. The dichlorophenyl ring exhibits a relatively neutral potential. researchgate.net This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding, with biological receptors. researchgate.netxisdxjxsu.asia
Prediction of Spectroscopic Properties (e.g., Vibrational, Chemical Shift)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. nih.govbohrium.com These predictions are crucial for structural elucidation and for understanding the electronic environment of the molecule.
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional and a basis set like 6-311++G(d,p). rsc.org Such calculations can predict the frequencies and intensities of infrared (IR) and Raman bands. For this compound, this analysis would identify characteristic vibrational modes associated with its distinct functional groups. The predicted wavenumbers, though often systematically overestimated, can be corrected using a scaling factor for better agreement with experimental spectra. scirp.org
Illustrative Predicted Vibrational Modes for this compound
| Functional Group/Moiety | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1650-1680 |
| Thiazole Ring | C=N Stretching | 1500-1600 |
| Thiazole Ring | C-S Stretching | 600-700 |
| Dichlorophenyl Ring | C-Cl Stretching | 1000-1100 |
| Dichlorophenyl Ring | Aromatic C-H Stretching | 3000-3100 |
Note: This table is illustrative and based on typical frequency ranges for these functional groups. Precise values for this compound would require specific DFT calculations.
NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is a standard approach for calculating the nuclear magnetic shielding tensors. These theoretical values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations help in the assignment of complex experimental spectra and can reveal the influence of the molecule's three-dimensional structure and electronic distribution on the chemical shifts of its atoms. rsc.org For this compound, these predictions would be particularly useful for assigning the protons and carbons on both the thiazole and the dichlorophenyl rings.
Topological Analysis and Non-Covalent Interaction (NCI) Studies
Topological analysis methods provide a detailed understanding of the chemical bonding and non-covalent interactions (NCIs) that determine a molecule's structure and how it interacts with other molecules.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis examines the topology of the electron density to characterize chemical bonds and interactions. By locating bond critical points (BCPs) and analyzing their properties (such as electron density and its Laplacian), QTAIM can differentiate between covalent bonds and weaker non-covalent interactions like hydrogen bonds or van der Waals forces. In a molecule like this compound, QTAIM could be used to quantify the strength and nature of intramolecular contacts, for instance, between the carbonyl oxygen and a nearby hydrogen atom on the thiazole ring.
Non-Covalent Interaction (NCI) Analysis
NCI analysis is a visualization technique that highlights regions of non-covalent interactions in real space. It is based on the electron density and its reduced density gradient (RDG). The resulting plots use color-coding to distinguish between different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. For this compound, an NCI plot would reveal the landscape of intramolecular forces that stabilize its preferred conformation. Studies on related heterocyclic systems have successfully used these methods to understand crystal packing and supramolecular assembly.
Virtual Screening Approaches for Novel Drug Candidates
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. Thiazole-containing compounds are frequently investigated as potential therapeutic agents. nih.gov
Ligand-Based and Structure-Based Virtual Screening
If this compound were identified as a hit compound against a particular biological target, it could be used as a query molecule in ligand-based virtual screening . In this approach, databases of compounds are searched for molecules with similar structural or physicochemical properties, with the assumption that similar molecules may have similar biological activities.
Alternatively, in structure-based virtual screening , the 3D structure of the biological target is used. Molecular docking simulations are performed to predict how a library of compounds, which could include derivatives of this compound, would bind to the target's active site. Compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking candidates are selected for further experimental testing. Benzothiazole (B30560) derivatives have been explored using such in silico screening methods. scirp.org
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. prepchem.com
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
If a series of active thiazole derivatives were known, a pharmacophore model could be generated by aligning these molecules and identifying their common chemical features. This model then serves as a 3D query to screen compound libraries for novel molecules that match the pharmacophore and are therefore likely to be active. For a molecule like this compound, its key features—such as the carbonyl oxygen (hydrogen bond acceptor), the dichlorophenyl group (hydrophobic/aromatic), and the thiazole ring (hydrophobic/aromatic/hydrogen bond acceptor)—would be critical components of any derived pharmacophore model. This approach is widely used to rationalize structure-activity relationships (SAR) and to guide the design of new, more potent analogs.
Analytical and Spectroscopic Characterization Methodologies in Research on 2 3,4 Dichlorobenzoyl Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are instrumental in confirming the structure of 2-(3,4-Dichlorobenzoyl)thiazole.
¹H NMR: In the ¹H NMR spectrum of a related thiazole (B1198619) derivative, signals corresponding to aromatic protons are typically observed. For this compound, specific chemical shifts would be expected for the protons on both the dichlorobenzoyl and thiazole rings. The integration of these signals would correspond to the number of protons in each unique chemical environment.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a similar compound, methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate, distinct signals for carbonyl and aromatic carbons were noted. In the case of this compound, characteristic peaks would be anticipated for the carbonyl carbon, the carbons of the dichlorophenyl ring, and the carbons of the thiazole ring. The chemical shifts of these carbons are influenced by their local electronic environment.
Table 1: Representative NMR Data for Thiazole Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.4-8.2 | Multiplet | Aromatic Protons |
| ¹³C | ~185 | Singlet | Carbonyl Carbon (C=O) |
| ¹³C | 120-140 | Multiple Signals | Aromatic Carbons |
| ¹³C | 115-155 | Multiple Signals | Thiazole Ring Carbons |
Note: The exact chemical shifts for this compound would require experimental determination.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular weight. rsc.org The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Additionally, the fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, would reveal characteristic fragments of the dichlorobenzoyl and thiazole moieties, further corroborating the structure. researchgate.netsapub.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone group. researchgate.net Absorption bands in the aromatic region (around 1400-1600 cm⁻¹) would correspond to the C=C stretching vibrations of the dichlorophenyl and thiazole rings. researchgate.net The presence of C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Elemental Analysis (C.H.N.S.) for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₀H₅Cl₂NOS), the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur would be compared to the calculated theoretical values. rsc.orgsphinxsai.com Close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its empirical formula.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 10 | 120.1 | 46.54% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 1.96% |
| Chlorine | Cl | 35.45 | 2 | 70.9 | 27.48% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.43% |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.20% |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.43% |
| Total | | | | 258.13 | 100.00% |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. nih.gov For this compound, TGA can be used to assess its thermal stability. The TGA curve would show the temperature at which the compound begins to decompose and the percentage of weight loss at different temperatures. This information is valuable for understanding the material's thermal properties and limitations.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Morphology and Elemental Composition
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of a solid sample at high magnification. For a crystalline sample of this compound, SEM images would reveal the shape and size of the crystals.
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS) provides elemental analysis of a specific area of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from each element present. The EDS spectrum would show peaks corresponding to carbon, chlorine, nitrogen, oxygen, and sulfur, confirming the elemental composition of the this compound sample and providing a spatial distribution of these elements on the surface.
In Vitro Biological Evaluation Methodologies for 2 3,4 Dichlorobenzoyl Thiazole and Its Analogues
Cell-Based Assays for Antiproliferative and Cytotoxic Activities
Cell-based assays are fundamental in oncological research for the initial screening and characterization of potential therapeutic agents. For thiazole (B1198619) derivatives, these assays measure the ability of the compounds to inhibit the growth of cancer cells (antiproliferative activity) and to induce cell death (cytotoxicity).
The initial evaluation of novel thiazole analogues involves screening against a panel of well-characterized human cancer cell lines representing various tumor types. This approach allows for the assessment of the breadth and specificity of the compounds' anticancer activity. Standard methodologies, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or the Sulforhodamine B (SRB) assay, are employed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀ or GI₅₀). nih.govnih.gov
Research has shown that thiazole derivatives exhibit a wide range of cytotoxic activity across different cell lines. For instance, a novel thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile (DIPTH), showed potent activity against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cells, with IC₅₀ values of 14.05 µg/mL and 17.77 µg/mL, respectively. nih.gov Its effect was less pronounced against colorectal carcinoma (HCT-116) cells (IC₅₀ of 32.68 µg/mL). nih.gov
Similarly, other studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, have reported significant growth inhibition. nih.gov One bis-sulfonamide derivative demonstrated GI₅₀ values of 3.29 µg/mL against the HCT116 cell line and 10.0 µg/mL against the H460 lung cancer cell line. nih.gov Another series of thiadiazoles showed potent activity against the A549 lung cancer cell line, with IC₅₀ values ranging from 2.12 to 4.58 μM. nih.gov
Juglone-bearing thiopyrano[2,3-d]thiazoles have also been evaluated, showing particular efficacy against colorectal adenocarcinoma cell lines HT-29 and DLD-1. mdpi.com The specific activities highlight how structural modifications to the thiazole scaffold can influence potency and cancer cell line specificity.
Interactive Table: Cytotoxic Activity of Thiazole Analogues Against Various Cancer Cell Lines
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Pyrano[2,3-d]thiazole (DIPTH) | HepG-2 (Liver) | IC₅₀ | 14.05 µg/mL | nih.gov |
| Pyrano[2,3-d]thiazole (DIPTH) | MCF-7 (Breast) | IC₅₀ | 17.77 µg/mL | nih.gov |
| Pyrano[2,3-d]thiazole (DIPTH) | HCT-116 (Colorectal) | IC₅₀ | 32.68 µg/mL | nih.gov |
| Thiazole Derivative (4c) | MCF-7 (Breast) | IC₅₀ | 2.57 µM | mdpi.com |
| Thiazole Derivative (4c) | HepG-2 (Liver) | IC₅₀ | 7.26 µM | mdpi.com |
| 1,3,4-Thiadiazole Derivative | HCT-116 (Colorectal) | GI₅₀ | 3.29 µg/mL | nih.gov |
| 1,3,4-Thiadiazole Derivative | NCI-H460 (Lung) | GI₅₀ | 10.0 µg/mL | nih.gov |
| 1,3,4-Thiadiazole Derivative | A549 (Lung) | IC₅₀ | 2.12 - 4.58 µM | nih.gov |
| Benzimidazole (B57391) Derivative (se-182) | HepG2 (Liver) | IC₅₀ | 15.58 µM | jksus.org |
| Benzimidazole Derivative (se-182) | A549 (Lung) | IC₅₀ | 15.80 µM | jksus.org |
A crucial aspect of anticancer drug evaluation is determining the mechanism of cell death. Potent therapeutic agents often act by inducing apoptosis, a form of programmed cell death. Several methodologies are used to confirm if thiazole derivatives trigger this pathway.
Flow cytometry is a powerful tool used to analyze the cell cycle. Treatment of MCF-7 cells with a thiazole derivative (compound 4c) led to a significant increase in the pre-G1 cell population, which is indicative of apoptosis. mdpi.comresearchgate.net Specifically, this compound increased early apoptosis in MCF-7 cells by 43.9-fold and late apoptosis by 32.8-fold compared to untreated cells. mdpi.com Other thiazole derivatives have been shown to induce cell cycle arrest in the S phase or G2/M phase in HCT-116, Hela, and MCF-7 cancer cells. researchgate.net
Further evidence of apoptosis is gathered through assays that measure the activation of caspases, which are key proteases in the apoptotic cascade. Studies on juglone-bearing thiopyrano[2,3-d]thiazoles demonstrated notable increases in the activity of caspases 3/7, 8, 9, and 10 in colorectal cancer cells, confirming the induction of both intrinsic and extrinsic apoptotic pathways. mdpi.comnih.gov The development of immunogenic cell death (ICD) is another advanced concept, where thiazole-containing polypeptides have been shown to induce apoptosis and necroptosis by causing significant reactive oxygen species (ROS) production and endoplasmic reticulum stress. nih.gov
An ideal anticancer agent should exhibit high toxicity toward cancer cells while sparing normal, healthy cells. To assess this selectivity, the cytotoxic effects of thiazole analogues are concurrently tested on non-cancerous cell lines, such as human lung fibroblasts (WI-38, WISH) or murine fibroblasts (Balb/c 3T3). nih.govmdpi.comresearchgate.net
The selectivity is often quantified by the selectivity index (SI), calculated as the ratio of the IC₅₀ value for normal cells to the IC₅₀ value for cancer cells. A higher SI value indicates greater selectivity for cancer cells. nih.gov For example, the thiazole derivative DIPTH displayed an IC₅₀ of 36.17 µg/mL against normal WI-38 cells, which was significantly higher than its IC₅₀ against HepG-2 (14.05 µg/mL) and MCF-7 (17.77 µg/mL) cancer cells. nih.gov This resulted in SI values of 2.57 for HepG-2 and 2.04 for MCF-7, suggesting a favorable selectivity profile compared to the reference drug doxorubicin (B1662922). nih.gov
Similarly, juglone-bearing thiopyrano[2,3-d]thiazoles were found to be several dozen times more cytotoxic to colorectal cancer cells than to normal human lymphocytes, keratinocytes, and fibroblasts. mdpi.com Several series of 1,3,4-thiadiazole and benzimidazole derivatives have also shown weak cytotoxic effects against normal cell lines, underscoring their potential as cancer-selective agents. nih.govjksus.org
Microbiological Assays for Antimicrobial Efficacy
In addition to their anticancer properties, thiazole derivatives are investigated for their potential to combat microbial infections. Standard microbiological assays are used to determine their effectiveness against a range of bacteria and fungi.
The primary method for evaluating the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique used for this purpose. mdpi.comnih.gov
Thiazole analogues have demonstrated a broad spectrum of antimicrobial activity. Catechol-derived thiazoles have been reported as potent inhibitors of bacterial growth with MIC values as low as ≤ 2 µg/mL. digitellinc.com A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole derivatives showed significant activity against Gram-positive bacteria, with MICs for Staphylococcus aureus and Bacillus subtilis as low as 6.25 µg/mL. nih.gov Other heteroaryl thiazole derivatives displayed moderate to good antibacterial activity, with MICs ranging from 0.17 to >3.75 mg/mL, and even better antifungal activity, with MICs in the range of 0.06–0.47 mg/mL. mdpi.com Some analogues have also shown promising activity against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Interactive Table: Minimum Inhibitory Concentration (MIC) of Thiazole Analogues
| Compound Class | Microorganism | MIC Value | Reference |
| Catechol-Derived Thiazoles | Bacteria (general) | ≤ 2 µg/mL | digitellinc.com |
| Catechol-Derived Thiazoles | MRSA | 3.12 µg/mL | digitellinc.com |
| Benzo[d]imidazo[2,1-b]thiazoles | S. aureus, B. subtilis | 6.25 µg/mL | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazoles | M. tuberculosis | 1.6 µg/mL | nih.gov |
| Heteroaryl(aryl) Thiazoles | Bacteria (general) | 0.17 to >3.75 mg/mL | mdpi.com |
| Heteroaryl(aryl) Thiazoles | Fungi (general) | 0.06 to 0.47 mg/mL | mdpi.com |
| Benzothiazole (B30560) Analogues | S. aureus | 8 µg/mL | nih.gov |
| 2,5-dichloro thienyl-thiazoles | Bacteria & Fungi | 6.25 - 12.5 µg/mL | nih.gov |
While the MIC indicates the concentration needed to inhibit growth (bacteriostatic effect), it does not reveal whether the compound actively kills the microbe (bactericidal effect). To determine this, time-kill kinetics assays are performed. nih.gov In these experiments, a microbial culture is exposed to the test compound at concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Aliquots are then taken at various time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours), diluted, and plated to count the number of viable cells (colony-forming units, CFU/mL). nih.gov A significant reduction in CFU/mL over time indicates bactericidal activity.
In addition to time-kill curves, the Minimum Bactericidal Concentration (MBC) is often determined. The MBC is the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum. mdpi.com The determination of both MIC and MBC values allows for a comprehensive assessment of a compound's antimicrobial profile. For example, some heteroaryl thiazole derivatives have been evaluated for both their MIC and MBC, providing a clearer picture of their bactericidal potential. mdpi.com Similarly, certain benzothiazole analogues of triclocarban (B27905) have been noted for exerting an interesting bactericidal action. nih.gov
Membrane Depolarization Studies in Bacterial Cells
The integrity of the bacterial cytoplasmic membrane is essential for cell viability, and its disruption is a key mechanism of action for many antimicrobial compounds. The ability of 2-(3,4-dichlorobenzoyl)thiazole and its analogues to induce membrane depolarization in bacterial cells is a critical indicator of their antibacterial potential. This is often assessed using voltage-sensitive fluorescent dyes.
One common method involves the use of the cyanine (B1664457) dye DiS-C3(5). researchgate.netnih.gov This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. researchgate.net When a compound like a thiazole derivative disrupts the membrane potential, the dye is released, resulting in a measurable increase in fluorescence. researchgate.net This method is effective for both Gram-positive and Gram-negative bacteria. nih.gov The optimal concentrations of the dye and bacterial cells need to be determined to achieve a strong fluorescent signal change between polarized and depolarized states. nih.gov For instance, a concentration of 1 μM DiSC₃(5) with an optical density of 0.2 at 600 nm has been found to be optimal for B. subtilis. nih.gov
Another frequently used dye is DiBAC4(3), which is an anionic dye. researchgate.netnih.gov In contrast to DiS-C3(5), DiBAC4(3) is excluded from cells with a polarized membrane due to its negative charge. nih.gov Upon membrane depolarization, the dye enters the cell and binds to intracellular proteins, leading to a significant increase in fluorescence. nih.gov Time-lapse microscopy with DiBAC4(3) can visualize this process in individual cells, where depolarized cells exhibit high fluorescence intensity. nih.gov
The speed at which these thiazole compounds cause membrane depolarization can indicate their mechanism of action. A rapid effect suggests direct damage to the bacterial membrane. nih.gov The extent of depolarization often correlates with the minimal bactericidal concentration (MBC) of the compound, suggesting that membrane depolarization is a primary mode of killing bacteria. nih.gov The lipid composition of the bacterial membrane can also influence the effectiveness of these compounds. nih.gov Thiazole derivatives have shown activity against a range of bacteria, including both Gram-positive and Gram-negative strains. biointerfaceresearch.com
Enzyme Inhibition Assays with Purified Proteins or Cell Lysates
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Thiazole derivatives, including this compound, have been investigated for their ability to inhibit various enzymes. These assays are typically performed using purified enzymes or cell lysates.
The general approach involves incubating the enzyme with its substrate in the presence and absence of the inhibitor (the thiazole compound). The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of a substrate over time. The inhibitory activity is quantified by determining the concentration of the compound required to reduce enzyme activity by 50% (IC50).
Thiazole-based compounds have been evaluated as inhibitors for a wide range of enzymes. For example, some thiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. epa.govmetu.edu.tr In these assays, the ability of the compounds to inhibit the conversion of arachidonic acid to prostaglandins (B1171923) is measured. epa.gov Similarly, thiazole derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX), another enzyme in the inflammatory pathway. epa.gov
Furthermore, thiazole compounds have been designed and synthesized as potential inhibitors of the main protease (Mpro or 3CLpro) of viruses like SARS-CoV-2. nih.govnih.govresearchgate.net The inhibitory efficacy is determined using protease inhibition assays where the cleavage of a fluorogenic substrate is monitored. nih.govnih.gov Other enzymes targeted by thiazole derivatives include carbonic anhydrases, acetylcholinesterase, and butyrylcholinesterase. nih.gov The inhibition constants (Ki) for these enzymes are determined to assess the potency of the compounds. nih.gov
The following table summarizes the inhibitory activities of some thiazole derivatives against various enzymes.
| Compound Class | Target Enzyme | Key Findings |
| Thiazole-based derivatives | Cyclooxygenase-2 (COX-2) | A synthesized compound showed equivalent COX-2 inhibitory potency to etoricoxib. epa.gov |
| N-(substituted-thiazol-2-yl)cinnamamide analogs | SARS-CoV-2 Main Protease | Compounds 19, 20, and 21 were the most active, with IC50 values of 22.61, 14.7, and 21.99 µM, respectively. nih.govresearchgate.net |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Exhibited potent inhibition with a Ki of 0.008 ± 0.001 μM. nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Showed significant inhibition with Ki values of 0.124 ± 0.017 μM (hCA II), 0.129 ± 0.030 μM (AChE), and 0.083 ± 0.041 μM (BChE). nih.gov |
Receptor Binding and Activation Assays (e.g., Fluorescence-Based CAR Activation)
Thiazole-containing compounds are also evaluated for their ability to bind to and activate or inhibit cellular receptors. These assays are crucial for understanding their potential roles in signaling pathways and gene regulation.
One important target is the Constitutive Androstane (B1237026) Receptor (CAR), a nuclear receptor that plays a key role in the regulation of drug-metabolizing enzymes and transporters. nih.gov Fluorescence-based assays can be used to assess the activation of CAR by compounds like this compound. These assays often utilize a reporter gene system where the activation of CAR leads to the expression of a fluorescent protein.
In addition to CAR, thiazole derivatives have been studied for their interaction with other receptors, such as the retinoic acid receptors (RARs). nih.gov In these studies, ligand binding assays are used to determine the binding affinity of the compounds to the receptor. nih.gov Computational docking studies can complement these experimental assays by predicting the binding modes and interactions of the thiazole derivatives within the receptor's binding pocket. nih.gov For instance, the thiazole nitrogen has been shown to form a hydrogen bond with Ser232 in the RARα binding pocket. nih.gov
Another example is the investigation of thiazoleacetic acids as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.gov These studies involve assessing the binding affinity and antagonistic efficacy of the compounds for the human CRTH2 receptor. nih.gov
The development of fluorescently tagged thiazole-based reporter molecules allows for the direct visualization and detection of their binding to target proteins and other biomacromolecules. nih.gov
Gene Expression Profiling in Cellular Models (e.g., CYP2B6 induction)
To understand the broader cellular effects of this compound and its analogues, gene expression profiling is employed. This technique allows for the simultaneous measurement of the expression levels of thousands of genes in a cellular model upon treatment with the compound.
A key application of this methodology is to investigate the induction of drug-metabolizing enzymes, such as Cytochrome P450 2B6 (CYP2B6). nih.gov The induction of CYP2B6 is primarily mediated by the Constitutive Androstane Receptor (CAR). nih.gov
The experimental workflow typically involves treating a relevant cell line (e.g., primary human hepatocytes) with the thiazole compound. After a specific incubation period, the total RNA is isolated from the cells. The expression levels of specific genes, such as CYP2B6 and CYP3A4, are then quantified using real-time polymerase chain reaction (RT-PCR). nih.gov The results are often expressed as a fold-change in mRNA expression relative to a vehicle-treated control.
This analysis helps to predict potential drug-drug interactions, as the induction of CYP enzymes can lead to an increased metabolism of co-administered drugs. nih.gov The magnitude of induction is often compared between different enzymes and with known clinical inducers. nih.gov
The following table illustrates the type of data that can be generated from such studies.
| Compound | Cellular Model | Target Gene | Observed Effect |
| Thiazole Derivative (Hypothetical) | Primary Human Hepatocytes | CYP2B6 | Increased mRNA expression |
| Thiazole Derivative (Hypothetical) | Primary Human Hepatocytes | CYP3A4 | Increased mRNA expression |
Assessment of Insulinotropic Activity in Pancreatic Beta-Cells (e.g., INS-1 cells)
Certain thiazole derivatives, particularly thiazolidinediones, have been investigated for their potential to improve pancreatic beta-cell function and stimulate insulin (B600854) secretion, which is known as insulinotropic activity. nih.govnih.gov These studies are often conducted using pancreatic beta-cell lines, such as INS-1 cells. nih.gov
The assessment of insulinotropic activity involves incubating the pancreatic beta-cells with the test compound at various glucose concentrations. The amount of insulin secreted into the culture medium is then measured, typically using an enzyme-linked immunosorbent assay (ELISA).
The results are analyzed to determine if the compound enhances glucose-stimulated insulin secretion. For example, a significant increase in insulin release in the presence of the compound compared to the control (at a stimulatory glucose concentration) indicates insulinotropic activity. nih.gov
Some studies have also investigated the effects of related compounds, such as 3',4'-dichlorobenzamil, on ion fluxes in pancreatic islet cells to understand the underlying mechanisms of action. nih.gov These studies can involve measuring the effects on calcium and potassium channels, which are important for insulin secretion. nih.gov
The following table provides an example of the findings from such studies on thiazole derivatives.
| Compound Class | Cellular Model | Key Finding |
| Thiazolyl-2,4-thiazolidinediones | INS-1 cells | Several compounds showed a significant insulinotropic effect. nih.gov |
| Thiazolidinediones (TZDs) | In vivo (T2DM patients) | TZD treatment leads to improved beta-cell function. nih.gov |
Future Research Directions and Translational Perspectives for 2 3,4 Dichlorobenzoyl Thiazole
Design and Synthesis of Highly Selective and Potent Analogues with Improved Efficacy
The development of analogues of 2-(3,4-Dichlorobenzoyl)thiazole with enhanced potency and selectivity is a primary focus of future research. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities. nih.govjpionline.org Key areas for modification include the dichlorobenzoyl and thiazole (B1198619) rings.
Systematic modifications to the substitution pattern of the phenyl ring are expected to yield compounds with improved biological activity. For instance, the introduction of different substituents on the benzoyl moiety can significantly influence the compound's interaction with its biological target. nih.gov The synthesis of a series of 4-substituted methoxybenzoyl-aryl-thiazoles has demonstrated that modifications to the "A," "B," and "C" rings and the linker can improve antiproliferative activity from the micromolar to the low nanomolar range. nih.gov
Furthermore, the synthesis of 2-aryl-4,5-dihydrothiazole analogues has shown that specific substitutions, such as a 2'-hydroxy group on the 2-aryl substituent, can be critical for antibacterial activity. nih.gov These findings suggest that a thorough exploration of the substitution patterns on the benzoyl ring of this compound is a promising strategy for developing more potent and selective analogues.
A proposed synthetic route for novel analogues could involve the Hantzsch thiazole synthesis, a well-established method for creating the thiazole ring. jpionline.org This could be followed by a Friedel-Crafts acylation to introduce the dichlorobenzoyl group or a modified benzoyl group. The versatility of this synthetic approach allows for the creation of a diverse library of analogues for biological screening. globalresearchonline.netuow.edu.au
Table 1: Proposed Analogues of this compound and Rationale for Synthesis
| Analogue Structure | Rationale |
| Introduction of electron-donating or withdrawing groups on the benzoyl ring | To modulate electronic properties and improve target binding affinity. |
| Substitution on the thiazole ring | To enhance metabolic stability and alter pharmacokinetic properties. |
| Replacement of the dichlorophenyl group with other halogenated or substituted aryl groups | To explore the impact of different steric and electronic features on activity. |
Strategies for Overcoming Evolving Drug Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance. nih.gov Thiazole derivatives have been investigated for their potential to overcome resistance mechanisms. nih.gov For instance, some thiazole compounds have shown efficacy against cancer cells that are resistant to existing anticancer agents. nih.govnih.gov
One promising approach is the development of compounds that inhibit targets crucial for the survival of resistant cancer cells, such as lactate (B86563) dehydrogenase (LDH). nih.gov Inhibition of LDH can disrupt the metabolic adaptations of cancer cells, thereby reducing their ability to proliferate. nih.gov The design of 1-H-Pyrazol-1-yl-thiazoles as LDH inhibitors provides a template for developing analogues of this compound with similar activity. nih.gov
Another strategy involves targeting pathways that are upregulated in resistant tumors. For example, the development of dual inhibitors that target multiple pathways simultaneously, such as the PI3K/mTOR pathway, can be an effective strategy to combat resistance. nih.gov Novel thiazole derivatives have been synthesized as potent PI3K/mTOR dual inhibitors, suggesting that this compound analogues could be designed with similar dual-targeting capabilities. nih.gov
Exploration of Novel Therapeutic Targets and Indications for Thiazole Scaffolds
The thiazole scaffold is a versatile pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities. globalresearchonline.netresearchgate.net This suggests that this compound and its analogues may have therapeutic potential beyond their initial intended use.
Thiazole-containing compounds have been investigated as inhibitors of various enzymes and biological pathways, including kinases, polymerases, and microtubule dynamics. researchgate.netnih.govnih.gov For example, dasatinib, a thiazole-containing drug, is a potent kinase inhibitor used in cancer therapy. researchgate.netnih.gov This precedent suggests that this compound analogues could be screened against a panel of kinases to identify novel anticancer targets.
Furthermore, thiazole derivatives have shown promise as anti-inflammatory and anti-ulcer agents. nih.gov The development of fused thiazole derivatives has led to compounds with significant anti-inflammatory activity. nih.gov This opens up the possibility of exploring this compound analogues for the treatment of inflammatory diseases.
The broad spectrum of biological activities associated with the thiazole ring also includes antimicrobial and antiviral properties. researchgate.net Therefore, a comprehensive screening of this compound and its derivatives against a variety of pathogens could uncover new therapeutic indications.
Table 2: Potential Therapeutic Targets for Thiazole Scaffolds
| Therapeutic Target | Rationale |
| Protein Kinases (e.g., EGFR, VEGFR-2) | Thiazole is a common scaffold in kinase inhibitors. nih.gov |
| Tubulin | Thiazole derivatives have been shown to inhibit tubulin polymerization. nih.govfrontiersin.org |
| PI3K/mTOR Pathway | Novel thiazole compounds have demonstrated dual inhibitory activity. nih.gov |
| Lactate Dehydrogenase (LDH) | Inhibition of LDH is a strategy to target cancer cell metabolism. nih.gov |
| Cyclooxygenase (COX) and Lipoxygenase (LOX) | Fused thiazole derivatives have shown anti-inflammatory properties. nih.gov |
Development of Advanced Synthetic Methodologies for Scalable and Sustainable Production
The successful translation of this compound from a laboratory-scale compound to a clinically viable drug will depend on the development of scalable and sustainable synthetic methods. nih.gov Traditional methods for thiazole synthesis, such as the Hantzsch reaction, can be effective but may require harsh conditions or produce significant waste. jpionline.orgnih.gov
Recent advancements in synthetic organic chemistry offer more environmentally friendly alternatives. For example, the use of deep eutectic solvents and microwave irradiation has been shown to improve the efficiency and sustainability of thiazole synthesis. nih.gov These methods can lead to higher yields, shorter reaction times, and easier purification. nih.gov
Integration of Artificial Intelligence and Machine Learning in Structure-Guided Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govyoutube.com These computational tools can be applied at various stages of the drug design process for this compound. nih.govmdpi.com
QSAR (Quantitative Structure-Activity Relationship) models, built using machine learning algorithms, can predict the biological activity of novel analogues based on their chemical structures. nih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov A study on thiazole derivatives used a machine learning approach to build a QSAR model for predicting anticancer activity. nih.gov
Molecular docking simulations, enhanced by AI, can predict the binding mode of this compound and its analogues to their biological targets. mdpi.commdpi.com This provides valuable insights into the key interactions that drive potency and selectivity, guiding the design of more effective compounds. youtube.com Furthermore, AI models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. researchgate.net
Potential for Combination Therapies to Enhance Efficacy and Mitigate Resistance
Combining this compound with other therapeutic agents is a promising strategy to enhance its efficacy and overcome drug resistance. researchgate.net By targeting multiple pathways simultaneously, combination therapies can achieve synergistic effects and reduce the likelihood of resistance developing.
For cancer treatment, combining a this compound analogue with a standard-of-care chemotherapy drug could lead to improved outcomes. For example, pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have been shown to reverse resistance to doxorubicin (B1662922) and paclitaxel. researchgate.net Similarly, a this compound derivative could be designed to modulate the activity of drug transporters like P-glycoprotein, thereby increasing the intracellular concentration of co-administered drugs.
In the context of infectious diseases, combination therapy is a cornerstone of treatment for many bacterial and viral infections. A this compound-based antimicrobial could be paired with an existing antibiotic to broaden the spectrum of activity or to combat resistant strains.
Detailed Investigation of Intracellular Uptake and Distribution Mechanisms
Understanding how this compound enters cells and where it accumulates is critical for optimizing its therapeutic effect. Future research should focus on detailed investigations of its intracellular uptake and distribution mechanisms.
Fluorescence microscopy, using tagged analogues of the compound, can visualize its localization within different cellular compartments. This can provide insights into whether the compound reaches its intended target and if it accumulates in off-target sites that could lead to toxicity.
Studies on the cellular uptake mechanisms will help to determine whether the compound enters cells via passive diffusion or through specific transporters. This knowledge can be used to design analogues with improved cell permeability and target engagement. Furthermore, understanding the metabolic fate of the compound within the cell is essential for predicting its efficacy and potential for drug-drug interactions.
Q & A
Q. What are the standard synthetic routes for 2-(3,4-Dichlorobenzoyl)thiazole?
The synthesis typically involves condensation reactions between thiazole precursors and dichlorobenzoyl derivatives. For example:
- Step 1 : React 3,4-dichlorobenzoyl chloride with a thiazole-2-amine derivative in a polar aprotic solvent (e.g., DMSO or DMF) under reflux (18–24 hours) .
- Step 2 : Purify the product via crystallization using ethanol-water mixtures, achieving yields of ~65% .
- Key Considerations : Use anhydrous conditions to avoid hydrolysis of the benzoyl chloride intermediate .
Q. What spectroscopic methods are used to characterize this compound?
| Technique | Key Data Points | Example Values |
|---|---|---|
| 1H/13C NMR | Aromatic protons (δ 7.2–8.5 ppm), carbonyl (C=O, ~165 ppm) | δ 7.84 (d, J = 8.8 Hz, aromatic H) |
| ESI-MS | Molecular ion peak ([M+H]+) | m/z 388.12 |
| Melting Point | Purity indicator | 139–143°C |
| IR | C=O stretch (~1680 cm⁻¹), C-Cl (~750 cm⁻¹) | Not explicitly reported, but inferred from analogous compounds . |
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Disposal : Follow hazardous waste guidelines due to potential toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Screening : Test Cu(I) catalysts (e.g., CuI) for azide-alkyne cycloaddition, achieving yields >75% .
- Solvent Effects : Compare DMSO (polar aprotic) vs. THF (less polar) to balance reactivity and solubility .
- Temperature Control : Lower temps (0–5°C) reduce side reactions in sensitive intermediates .
Q. Example Optimization Table :
| Entry | Catalyst | Solvent | Yield |
|---|---|---|---|
| 1 | CuI | DMSO | 79% |
| 2 | None | DMF | 52% |
| 3 | Pd(PPh₃)₄ | THF | 65% |
| Data adapted from thiazole derivative syntheses |
Q. How to resolve contradictions in reported biological activity data?
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varied substituents (e.g., 3,4-dichloro vs. 2,4-dichloro) to identify critical functional groups .
- Docking Simulations : Use software like AutoDock to model interactions with targets (e.g., DENV protease), explaining divergent IC₅₀ values .
- Replication : Validate assays under standardized conditions (pH, temperature) to minimize variability .
Q. What computational methods predict the stability of this compound derivatives?
- DFT Calculations : Analyze bond dissociation energies (BDEs) for C-Cl bonds to assess thermal stability .
- Molecular Dynamics : Simulate degradation pathways in aqueous/organic solvents .
- HPLC-MS Monitoring : Track decomposition products under stress conditions (heat/light) .
Data Contradictions and Mitigation Strategies
Q. Why do melting points vary across studies?
- Impurities : Recrystallize samples multiple times to ensure purity .
- Polymorphism : Characterize crystal forms via X-ray diffraction .
Q. How to address discrepancies in biological assay results?
- Positive Controls : Include reference compounds (e.g., chloroquine for antiparasitic assays) to calibrate activity thresholds .
- Dose-Response Curves : Use ≥3 replicates to establish statistical significance .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
